molecular formula C3BrF5O B1270805 Bromopentafluoroacetone CAS No. 815-23-6

Bromopentafluoroacetone

Cat. No.: B1270805
CAS No.: 815-23-6
M. Wt: 226.93 g/mol
InChI Key: IYDJQZOFWOSTFO-UHFFFAOYSA-N
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Description

Bromopentafluoroacetone, with the chemical formula C3BrF5O, is a colorless liquid known for its unique properties and applications in various industries. This compound is characterized by the presence of bromine and fluorine functional groups, which contribute to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopentafluoroacetone can be synthesized through several methods. One common approach involves the reaction of pentafluoroacetone with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at low temperatures to ensure the selective bromination of the acetone.

Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and advanced synthesis techniques to achieve high yields and purity. The process involves the careful control of reaction parameters, including temperature, pressure, and reaction time, to optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Bromopentafluoroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bromopentafluoroacetone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bromopentafluoroacetone involves its reactivity with nucleophiles and electrophiles due to the presence of both bromine and fluorine functional groups. The carbonyl group in this compound can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These interactions enable this compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: Bromopentafluoroacetone is unique due to the combination of bromine and fluorine functional groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1-bromo-1,1,3,3,3-pentafluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5O/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDJQZOFWOSTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371299
Record name Bromopentafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-23-6
Record name Bromopentafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using bromopentafluoroacetone in the Baylis-Hillman reaction?

A: The Baylis-Hillman reaction is a valuable tool for creating new carbon-carbon bonds, which is crucial in organic synthesis. While traditionally employing aldehydes as electrophiles, this research explores the use of this compound as a novel electrophile in the reaction. [] The incorporation of fluorine atoms and the bromine substituent can significantly impact the reactivity and properties of the resulting products, potentially leading to new applications in various fields.

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